Basroparib

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

バスロパリブの合成には、そのコア構造の形成と官能基の導入を含む複数のステップが含まれます。合成経路には通常、以下が含まれます。

コア構造の形成: これは、適切な前駆体の環化によってトリアゾロピリミジノンコアを形成します。

官能基の導入: ジフルオロフェニル基とメトキシエトキシ基は、求核置換反応によって導入されます。

最終的な組み立て: ピペラジン環は、カップリング反応によってコア構造に付加されます。

バスロパリブの工業生産方法は、環境への影響を最小限に抑えながら、収率と純度を最適化するように設計されています。これらの方法には、多くの場合、高スループット反応器とクロマトグラフィーや結晶化などの高度な精製技術の使用が含まれます。

化学反応の分析

バスロパリブは、以下を含む様々な化学反応を起こします。

酸化: バスロパリブは、特定の条件下で酸化されて酸化された誘導体を形成することができます。

還元: 還元反応は、ニトロ基をアミンに還元するなど、バスロパリブの官能基を修飾するために使用できます。

置換: 求核置換反応は、バスロパリブの合成において一般的であり、官能基を他の官能基と置換して、所望の構造を達成します。

これらの反応で使用される一般的な試薬と条件には、以下が含まれます。

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

溶媒: ジメチルスルホキシド、アセトニトリル。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってヒドロキシル化された誘導体が得られる可能性があり、還元によってアミン誘導体が得られる可能性があります。

4. 科学研究アプリケーション

バスロパリブには、以下を含む幅広い科学研究アプリケーションがあります。

化学: ポリ(ADP-リボース)ポリメラーゼ酵素の阻害を研究するためのツール化合物として使用されます。

生物学: DNA修復やアポトーシスなどの細胞プロセスに対する効果が調査されています。

医学: 結腸直腸癌、非小細胞肺癌、胃癌、腎細胞癌、肝細胞癌などの様々な癌の治療における可能性について検討されています.

産業: 新規治療薬の開発と創薬における基準化合物として使用されます。

科学的研究の応用

Basroparib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of poly (ADP-ribose) polymerase enzymes.

Biology: Investigated for its effects on cellular processes such as DNA repair and apoptosis.

Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.

作用機序

バスロパリブは、タンキラーゼ酵素の活性に選択的に結合して阻害することにより、その効果を発揮します . この阻害は、腫瘍抑制因子を含む複数の標的タンパク質のタンキラーゼ媒介ポリ(ADP-リボシル)化をブロックします . 主要な標的の1つは、β-カテニンの負の調節因子であるAXINであり、タンキラーゼ活性によって不安定化されます。 AXINのポリ(ADP-リボシル)化と不安定化を阻止することにより、バスロパリブはWnt/β-カテニンシグナル伝達を阻害し、それによって腫瘍細胞の増殖を抑制します .

類似化合物との比較

バスロパリブは、以前の阻害剤によく見られる副作用である胃腸毒性がないため、タンキラーゼ阻害剤の中でユニークです . 類似の化合物には、以下が含まれます。

XAV939: Wnt/β-カテニン経路も標的とする別のタンキラーゼ阻害剤ですが、毒性プロファイルが異なります。

G007-LK: 異なる化学構造と作用機序を持つ強力なタンキラーゼ阻害剤。

JW55: タンキラーゼを阻害し、Wntシグナル伝達と癌に対する効果が研究されています。

バスロパリブのユニークさは、これらの類似の化合物と比較して、安全性のプロファイルが向上し、より幅広い治療用途の可能性があることです .

生物活性

Basroparib, also known as STP1002, is a novel compound primarily recognized for its role as a poly (ADP-ribose) polymerase (PARP) inhibitor. This compound has garnered attention in oncology due to its potential therapeutic effects against various malignancies, particularly those with deficiencies in DNA repair mechanisms.

This compound selectively inhibits tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes involved in the Wnt/β-catenin signaling pathway. By targeting these enzymes, this compound disrupts the stabilization of β-catenin, leading to reduced tumor growth in cancers where this pathway is aberrantly activated, such as colorectal cancer . Additionally, its PARP inhibitory activity contributes to the induction of synthetic lethality in tumor cells deficient in homologous recombination repair mechanisms, such as BRCA1 or BRCA2 mutations .

Preclinical Findings

In vitro studies have demonstrated that this compound exhibits potent antitumor activity with an IC50 value of approximately 5.8 nM for TNKS1. This suggests a strong efficacy against tumor cells reliant on the Wnt signaling pathway . The compound has also shown promising results in various cancer cell lines, indicating its broad-spectrum antitumor potential.

Clinical Trials

A recent Phase 1 clinical trial (NCT04505839) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors. Key findings from this study include:

- Patient Demographics : The study involved 25 patients with a median age of 54 years, predominantly with colorectal cancer (23 patients) and renal cell carcinoma (2 patients).

- Safety Profile : Treatment-related adverse events (TRAEs) were reported in 12 patients. Most TRAEs were low grade (Grade 1-2), with fatigue and nausea being the most common symptoms. Notably, no Grade 5 TRAEs were observed.

- Efficacy : The maximum tolerated dose (MTD) was determined to be 360 mg. Among the participants, four patients achieved stable disease for up to 2.5 months, indicating preliminary anti-tumor activity .

Case Studies

Several case studies have illustrated the clinical application of this compound. For instance:

- Case Study 1 : A patient with advanced colorectal cancer showed stable disease after treatment with this compound as part of a combination therapy regimen. This case highlighted the drug's potential when used alongside other therapeutic agents targeting different pathways.

- Case Study 2 : In another instance involving a patient with BRCA-deficient ovarian cancer, this compound led to significant tumor reduction, demonstrating its efficacy in genetically predisposed populations .

Biological Activity Summary Table

| Parameter | Details |

|---|---|

| Chemical Name | This compound (STP1002) |

| CAS Number | 1858179-75-5 |

| Molecular Formula | C₁₈H₂₁F₂N₇O₃ |

| Molecular Weight | 421.40 g/mol |

| Target Enzymes | PARP, TNKS1, TNKS2 |

| IC50 for TNKS1 | 5.8 nM |

| Clinical Trials Phase | Phase 1 |

| MTD/RP2D | 360 mg |

| Common TRAEs | Fatigue, Nausea |

| Efficacy Observed | Stable disease in several cases |

特性

CAS番号 |

1858179-75-5 |

|---|---|

分子式 |

C18H21F2N7O3 |

分子量 |

421.4 g/mol |

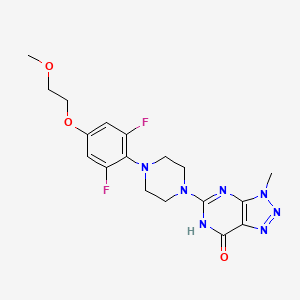

IUPAC名 |

5-[4-[2,6-difluoro-4-(2-methoxyethoxy)phenyl]piperazin-1-yl]-3-methyl-6H-triazolo[4,5-d]pyrimidin-7-one |

InChI |

InChI=1S/C18H21F2N7O3/c1-25-16-14(23-24-25)17(28)22-18(21-16)27-5-3-26(4-6-27)15-12(19)9-11(10-13(15)20)30-8-7-29-2/h9-10H,3-8H2,1-2H3,(H,21,22,28) |

InChIキー |

ALDDPEMJJONRDI-UHFFFAOYSA-N |

正規SMILES |

CN1C2=C(C(=O)NC(=N2)N3CCN(CC3)C4=C(C=C(C=C4F)OCCOC)F)N=N1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。